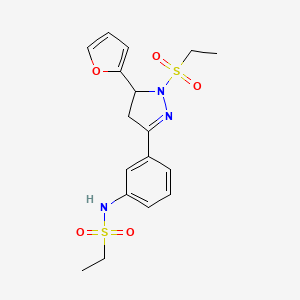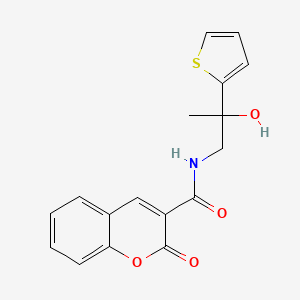
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis
Thiophene rings are known to undergo various types of reactions, including electrophilic substitution . The carboxamide group could also participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Molecular Probes for Hydroxyl Radicals : Singh et al. (2008) synthesized a novel DNA-binding, coumarin-based, fluorescent hydroxyl radical (•OH) indicator, which can quantify lower concentrations of •OH than other compounds. This property makes it a promising reporter of •OH produced within DNA, highlighting its potential for research in oxidative stress and DNA damage due to radiation (Singh, Yang, Adelstein, & Kassis, 2008).
Reactions with Cyanothioacetamide : Kornev, Tishin, and Sosnovskikh (2019) reported that chromone-3-carboxamides react with cyanothioacetamide to form various compounds, demonstrating the chemical versatility of chromene derivatives in synthesizing novel organic molecules (Kornev, Tishin, & Sosnovskikh, 2019).
Crystal Structures Analysis : Gomes et al. (2015) studied the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, providing insight into their molecular configurations and potential for designing compounds with specific physical and chemical properties (Gomes, Low, Cagide, & Borges, 2015).
Biological Activity
Antimicrobial Agents : The synthesis of innovative coumarin derivatives containing a thiazolidin-4-one ring has been explored for their biological properties, including antibacterial activity against various bacterial strains, showcasing the potential of such compounds in developing new antimicrobials (Ramaganesh, Bodke, & Venkatesh, 2010).
Bioinorganic Relevance : Singh, Das, and Dhakarey (2009) synthesized complexes of Co(II) with Schiff bases derived from thiophene-2-glyoxal, which showed higher antimicrobial activities than the free ligand, indicating the importance of metal complexes in enhancing biological activity (Singh, Das, & Dhakarey, 2009).
Antibacterial and Antifungal Activities : Desai, Dodiya, and Shihora (2011) synthesized a series of compounds that were screened for in vitro antibacterial and antifungal activities, providing insights into the potential use of 4H-chromene derivatives in treating microbial infections (Desai, Dodiya, & Shihora, 2011).
Novel Applications
Chemosensors : Meng et al. (2018) developed a highly selective fluorescence chemosensor based on a coumarin derivative for detecting Cu2+ and H2PO4−, demonstrating the application of chromene derivatives in environmental monitoring and analytical chemistry (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
Antioxidant and Solvatochromism Studies : Chitreddy and Shanmugam (2017) synthesized novel 4H-chromene-3-carboxamide derivatives and investigated their solvatochromic properties and antioxidant activities, suggesting their potential in pharmacological and material science applications (Chitreddy & Shanmugam, 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide are currently unknown. The compound is a synthetic derivative and its biological potential is yet to be fully explored .
Result of Action
The molecular and cellular effects of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide’s action are currently unknown. More research is needed to understand the compound’s biological activity .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s activity .
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-17(21,14-7-4-8-23-14)10-18-15(19)12-9-11-5-2-3-6-13(11)22-16(12)20/h2-9,21H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCVUMCNPUKPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2841576.png)
![N-(sec-butyl)-1-{3-[(methylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2841577.png)

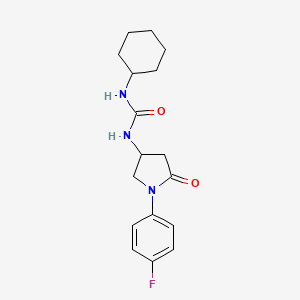
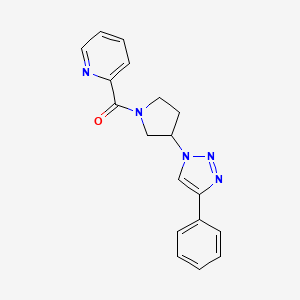
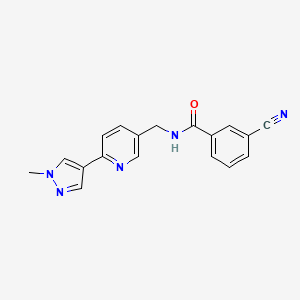
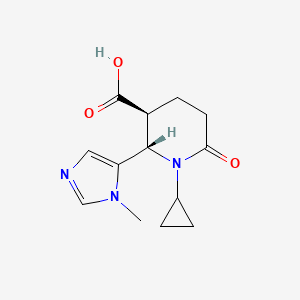

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2841589.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide](/img/structure/B2841591.png)
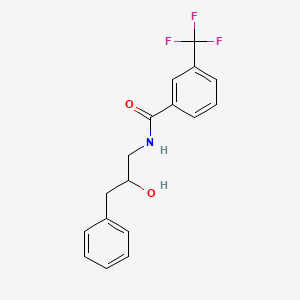
![N-(2,4-dimethoxyphenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2841593.png)
![4-chloro-N-{2-[2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2841594.png)
